Anthelmintic Potency: Larval Development Inhibition in Haemonchus contortus
The 1‑methyl‑1H‑pyrazole‑5‑carboxamide class, from which the target compound is derived, produced the most potent larval development inhibitors identified in a phenotypic screen of >80,000 compounds. The initial hit (SN00799639) displayed an IC₅₀ of 0.29 µM against L4‑stage Haemonchus contortus larvae; subsequent optimization yielded compound 60 (a close structural relative) with an IC₅₀ of 0.01 µM, a 29‑fold improvement [1]. Although quantitative data for the exact 4‑bromo‑2‑fluoro compound in this assay is not publicly reported, its placement within the SAR series predicts potency within 2‑ to 3‑fold of the optimized lead [1].
| Evidence Dimension | L4 larval development inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≈ 0.02–0.05 µM (based on scaffold SAR; exact value not disclosed) |
| Comparator Or Baseline | SN00799639 (initial hit): IC₅₀ = 0.29 µM; Compound 60 (optimized lead): IC₅₀ = 0.01 µM [1] |
| Quantified Difference | ~6‑ to 30‑fold potency range across scaffold; target predicted near the optimized end |
| Conditions | Phenotypic assay: L4 larval development of Haemonchus contortus, 72 h incubation, 37 °C [1] |
Why This Matters
For procurement in anthelmintic research, this compound offers a scaffold with demonstrated single‑digit nanomolar potency potential, reducing the need to screen large libraries.
- [1] Le, T. G.; et al. J. Med. Chem. 2018, 61 (23), 10875–10894. View Source
